Di-tert-butyl naphthalene-2,3-dicarboxylate
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Overview
Description
Di-tert-butyl naphthalene-2,3-dicarboxylate is an organic compound with the molecular formula C20H24O4. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two tert-butyl ester groups attached to the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl naphthalene-2,3-dicarboxylate can be synthesized through esterification reactions involving naphthalene-2,3-dicarboxylic acid and tert-butyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production of this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl naphthalene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring of naphthalene can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Naphthalene-2,3-dicarboxylic acid.
Reduction: Di-tert-butyl naphthalene-2,3-dicarbinol.
Substitution: Nitrated or halogenated derivatives of this compound.
Scientific Research Applications
Di-tert-butyl naphthalene-2,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of di-tert-butyl naphthalene-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the target. The ester groups may facilitate binding to hydrophobic pockets within proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl naphthalene-1,2-dicarboxylate
- Di-tert-butyl naphthalene-2,6-dicarboxylate
- Di-tert-butyl naphthalene-1,4-dicarboxylate
Uniqueness
Di-tert-butyl naphthalene-2,3-dicarboxylate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This compound’s stability and reactivity make it particularly valuable in synthetic applications and materials science .
Properties
CAS No. |
184633-80-5 |
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Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
ditert-butyl naphthalene-2,3-dicarboxylate |
InChI |
InChI=1S/C20H24O4/c1-19(2,3)23-17(21)15-11-13-9-7-8-10-14(13)12-16(15)18(22)24-20(4,5)6/h7-12H,1-6H3 |
InChI Key |
FKUONLGVVPFYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=CC=CC=C2C=C1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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